2,6-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-4-methylpyridine-3-carboxamide
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Overview
Description
2,6-DICHLORO-N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHYLNICOTINAMIDE is a synthetic organic compound that belongs to the class of nicotinamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DICHLORO-N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHYLNICOTINAMIDE typically involves multiple steps, including the formation of the nicotinamide core and subsequent functionalization. Common synthetic routes may include:
Step 1: Formation of the nicotinamide core through a condensation reaction between a suitable amine and a nicotinic acid derivative.
Step 2: Introduction of the 2,6-dichloro substituents via halogenation reactions.
Step 3: Functionalization with the 2-cyano-4,5-diethoxyphenyl group through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,6-DICHLORO-N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHYLNICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives under oxidative conditions.
Reduction: Reduction of functional groups such as cyano or nitro groups.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2,6-DICHLORO-N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHYLNICOTINAMIDE involves its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: Affecting pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloronicotinamide: Shares the nicotinamide core with similar halogenation.
4-Methylnicotinamide: Similar structure but lacks the cyano and diethoxyphenyl groups.
Nicotinamide Derivatives: Various derivatives with different substituents on the nicotinamide core.
Uniqueness
2,6-DICHLORO-N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHYLNICOTINAMIDE is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other nicotinamide derivatives.
Properties
Molecular Formula |
C18H17Cl2N3O3 |
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Molecular Weight |
394.2 g/mol |
IUPAC Name |
2,6-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-4-25-13-7-11(9-21)12(8-14(13)26-5-2)22-18(24)16-10(3)6-15(19)23-17(16)20/h6-8H,4-5H2,1-3H3,(H,22,24) |
InChI Key |
GEPGRSVKUCYKGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=C(N=C(C=C2C)Cl)Cl)OCC |
Origin of Product |
United States |
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